molecular formula C27H25FN4O4 B7715127 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one

Cat. No.: B7715127
M. Wt: 488.5 g/mol
InChI Key: BJMGHERUISRSOI-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, an oxadiazole ring, and a methoxyphenyl group. Its unique structure lends itself to various biological activities, making it a valuable subject of study.

Chemical Reactions Analysis

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4/c1-34-20-12-10-19(11-13-20)26-29-27(36-30-26)21-6-2-5-9-24(21)35-18-25(33)32-16-14-31(15-17-32)23-8-4-3-7-22(23)28/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMGHERUISRSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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